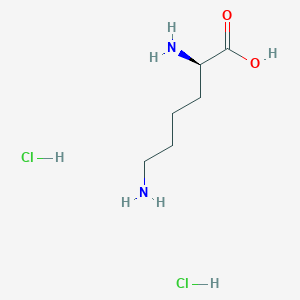
Lysine dihydrochloride, D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine dihydrochloride, D- is a form of the essential amino acid lysine . It is often added to animal feed . It contains various functional groups including α-amino, ω-amino, and α-carboxyl groups, exhibiting high reaction potential .
Synthesis Analysis
Lysine dihydrochloride, D- can be synthesized through various methods. One such method involves the polymerization of highly purified lysine diisocyanate (LDI) with glucose to form a spongy matrix . Another method involves the transformation of L-lysine hydrochloride to ethyl L-lysine dihydrochloride .Molecular Structure Analysis
The molecular formula of Lysine dihydrochloride, D- is C6H16Cl2N2O2 . It belongs to the class of organic compounds known as D-alpha-amino acids, which are alpha amino acids that have the D-configuration of the alpha-carbon atom .Chemical Reactions Analysis
Lysine dihydrochloride, D- exhibits high reactivity due to its various functional groups . It can react with aminophilic electrophiles, leading to the formation of a series of value-added chemicals .Physical And Chemical Properties Analysis
The molecular weight of Lysine dihydrochloride, D- is 219.11 g/mol . It has 5 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique
Lysine dihydrochloride (D-) has been utilized in the study of protein and peptide metabolism, specifically in the synthesis of C14 labeled lysine and its metabolic products in guinea pig liver homogenate (Borsook & Deasy, 1948).
Its role in bacterial diaminopimelate decarboxylase activity has been examined under various growth conditions, contributing to our understanding of bacterial metabolism (White, Kelly, Suffling & Work, 1964).
L-Lysine hydrochloride has been studied for its potential toxicological effects, revealing its safety at certain dosages in Sprague-Dawley rats, which is significant for its application in animal feeds and human supplements (Tsubuku, Mochizuki, Mawatari, Smriga & Kimura, 2004).
Lysine dihydrochloride has been implicated in research for anticancer drug development, specifically targeting lysine-specific demethylase 1 (LSD1), a significant target for cancer therapeutics (Xu, Fan, Gao, Chen, Han, Lu, Liu, Gao, Zhang & Wang, 2022).
Its pharmacological applications, especially as L-lysine monohydrochloride (LMH), have been explored for therapeutic uses in conditions like cardiovascular disease and osteoporosis, besides its known use in recurrent herpes simplex infections (Flodin, 1997).
D-Lysine has been used in the study of enzymatic hydrolysis of poly-D-lysine, shedding light on its potential biomedical applications (Stahmann, Tsuyuki & Tsuyuki, 1956).
It plays a crucial role in lysine biosynthesis, vital for cell-wall formation in bacteria, making enzymes involved in this pathway potential targets for antimicrobial therapies (Girish, Sharma & Gopal, 2008).
Genetic engineering of rice to increase lysine levels has utilized bacterial lysine feedback-insensitive aspartate kinase (AK) and dihydrodipicolinate synthase (DHPS), enhancing our understanding of plant metabolic engineering (Long, Liu, Chan, Wang & Sun, 2013).
The research on Vitis vinifera DHDPS provided insight into the mechanism of lysine-mediated allosteric inhibition, important for understanding plant amino acid biosynthesis (Atkinson, Dogovski, Downton, Czabotar, Dobson, Gerrard, Wagner & Perugini, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2,6-diaminohexanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-ZJIMSODOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysine dihydrochloride, D- | |
CAS RN |
10303-72-7 |
Source


|
| Record name | Lysine dihydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYSINE DIHYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTG83G8FBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

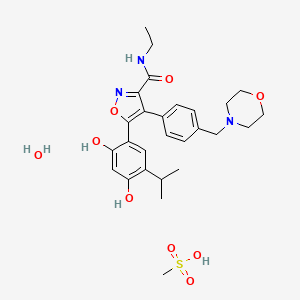
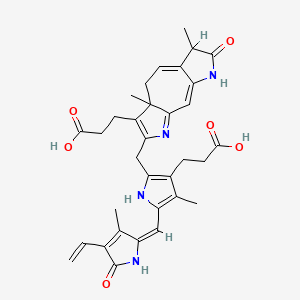
![6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-](/img/structure/B608692.png)

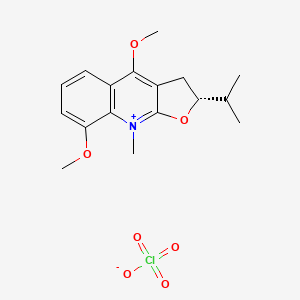


![4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one](/img/structure/B608702.png)

![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B608704.png)
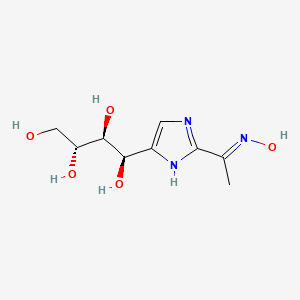
![[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate](/img/structure/B608707.png)